6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that features a unique structure combining a brominated pyridine ring with a dihydroisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route starts with the bromination of 2-amino-3-pyridine, followed by coupling with a dihydroisoquinolinone derivative under specific conditions such as the presence of a base and a suitable solvent.
Bromination: The initial step involves the bromination of 2-amino-3-pyridine using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane.
Coupling Reaction: The brominated product is then coupled with a dihydroisoquinolinone derivative using a palladium-catalyzed cross-coupling reaction, often employing a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in ethanol.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Azides or thioethers.
Scientific Research Applications
6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in halogen bonding, while the dihydroisoquinolinone moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog used in various organic syntheses.
3,4-Dihydroisoquinolin-1(2H)-one: The core structure without the brominated pyridine ring.
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A related compound with a bromine atom on the isoquinoline ring.
Uniqueness
6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of a brominated pyridine ring and a dihydroisoquinolinone moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-10-6-12(13(16)18-7-10)8-1-2-11-9(5-8)3-4-17-14(11)19/h1-2,5-7H,3-4H2,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCXROXAJQFHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C3=C(N=CC(=C3)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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